molecular formula C10H17NO3 B13628107 Ethyl 2-oxo-3-(piperidin-2-yl)propanoate

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate

Cat. No.: B13628107
M. Wt: 199.25 g/mol
InChI Key: OBERHLPGSGOXOX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate is a β-keto ester derivative featuring a piperidin-2-yl substituent. Piperidine derivatives are widely explored in drug discovery due to their structural versatility and ability to interact with biological targets, such as enzymes and receptors . The ethyl ester group enhances solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 2-oxo-3-piperidin-2-ylpropanoate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)7-8-5-3-4-6-11-8/h8,11H,2-7H2,1H3

InChI Key

OBERHLPGSGOXOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-3-(piperidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Solvent recovery and recycling are also employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-oxo-3-(piperidin-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(piperidin-2-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Ethyl 2-(4-Chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (4bn)
  • Structure : Cyclopropyl and 4-chlorobenzyl substituents.
  • Synthesis : Uses DIPEA and LiCl in THF, yielding a compound with enhanced steric bulk and lipophilicity compared to the target compound.
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a)
  • Structure : Nitropyridine substituent.
  • Synthesis : Prepared via nitration, yielding 50% efficiency.
  • Key Differences : The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity at the keto position. This contrasts with the electron-donating piperidine ring in the target compound .
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate
  • Structure : Tetrahydrofuran (oxolane) ring.
  • Key Differences : The oxygen atom in oxolane increases polarity and hydrogen-bonding capacity compared to the nitrogen in piperidine. This may influence solubility in polar solvents .

Comparative Analysis of Ring Systems

(Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate
  • Structure: Quinoline-derived planar aromatic system.
  • Key Differences: The conjugated quinoline moiety enables fluorescence and stacking interactions, unlike the non-aromatic piperidine ring. X-ray data reveal N–H···O and C–H···O interactions in crystal packing, suggesting distinct solid-state behavior .
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
  • Structure : Cyclopentyl ring with a ketone group.
Methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate (27)
  • Structure : Piperidine core with a diazo group.
  • Applications : The diazo group enables Rh(II)-catalyzed cyclopropanation reactions, highlighting its utility in asymmetric synthesis. This contrasts with the target compound’s lack of a diazo moiety .

Functional Group Modifications

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
  • Structure : Fluorine atom at the α-position.
  • Key Differences: Fluorine’s electronegativity increases acidity at the α-carbon, making it more reactive in enolate formation compared to the target compound .
Ethyl 2-oxo-3,3-diphenyl-propanoate
  • Structure : Two phenyl groups at the β-position.
  • Key Differences : The diphenyl groups introduce significant hydrophobicity, reducing aqueous solubility. This steric bulk may hinder interactions in biological systems compared to the piperidine-containing compound .

Data Tables

Table 2. Functional Group Impact

Functional Group Example Compound Effect on Properties
Piperidine ring Target compound Enhanced basicity, solubility in polar solvents
Diazo group Methyl 3-[...]propionate (27) Enables cyclopropanation reactions
Fluorine atom Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Increased α-carbon acidity
Diphenyl groups Ethyl 2-oxo-3,3-diphenyl-propanoate High hydrophobicity, steric hindrance

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